Product packaging for Dibutylbis[(1-oxohexyl)oxy]stannane(Cat. No.:CAS No. 19704-60-0)

Dibutylbis[(1-oxohexyl)oxy]stannane

Cat. No.: B021988
CAS No.: 19704-60-0
M. Wt: 463.2 g/mol
InChI Key: RTSDIJDRLOTGRD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutylbis[(1-oxohexyl)oxy]stannane (CAS 19704-60-0) is an organotin compound with the molecular formula C₂₀H₄₀O₄Sn and a molecular weight of 463.24 g/mol. This compound is a valuable catalyst in industrial and polymer chemistry research, particularly for studying polyurethane and silicone systems. Research Applications & Value Its primary research value lies in catalyzing key chemical reactions. It is effectively used as a catalyst for: • Polymerization Reactions: It accelerates the reaction between isocyanates and polyols, which is fundamental in the synthesis of polyurethane foams, elastomers, coatings, adhesives, and sealants . • Silane-Silanol Condensation: It serves as a classic catalyst for cross-linking in silicone materials, such as in silane-terminated polymers (STP) and sealants . • Esterification & Transesterification: It is employed in the synthesis of organic esters, plasticizers, alkyd, and polyester resins, often enabling high conversion rates and minimal discoloration of the final product . Mechanism of Action As an organotin catalyst, its activity is attributed to the tin atom in its structure. The tin center is electrophilic, which allows it to interact with and activate functional groups such as isocyanates (-N=C=O) in polyurethane formation and silanols (-Si-OH) in silicone chemistry. This activation significantly lowers the reaction energy barrier, facilitating efficient cross-linking and polymer formation at low catalyst concentrations, typically between 0.01% and 0.1% by weight . Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, household, or commercial use in finished goods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O4Sn B021988 Dibutylbis[(1-oxohexyl)oxy]stannane CAS No. 19704-60-0

Properties

CAS No.

19704-60-0

Molecular Formula

C20H40O4Sn

Molecular Weight

463.2 g/mol

IUPAC Name

[dibutyl(hexanoyloxy)stannyl] hexanoate

InChI

InChI=1S/2C6H12O2.2C4H9.Sn/c2*1-2-3-4-5-6(7)8;2*1-3-4-2;/h2*2-5H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

RTSDIJDRLOTGRD-UHFFFAOYSA-L

SMILES

CCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)[O-].CCCCCC(=O)[O-].CCCC[Sn+2]CCCC

Other CAS No.

19704-60-0

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dibutylbis 1 Oxohexyl Oxy Stannane

Established Synthetic Pathways for Organotin Carboxylates

The synthesis of organotin carboxylates, including Dibutylbis[(1-oxohexyl)oxy]stannane, predominantly follows two reliable pathways: direct esterification and reaction via an organotin halide.

The most common method is the direct condensation reaction between dibutyltin (B87310) oxide and hexanoic acid. This reaction is an esterification process where the two reactants are heated together, often in the presence of a solvent that allows for the azeotropic removal of water, which is a byproduct of the reaction. Driving off the water shifts the equilibrium towards the formation of the desired product, this compound. This method is favored for its straightforwardness and the high purity of the resulting product.

An alternative route involves the reaction of dibutyltin dichloride with a salt of hexanoic acid, typically sodium hexanoate (B1226103). google.com This reaction is carried out in an appropriate solvent, such as ethanol (B145695). google.com The formation of the product is driven by the precipitation of sodium chloride from the reaction mixture. This pathway provides a viable alternative, particularly when dibutyltin dichloride is a more readily available starting material. A variation of this method involves reacting dibutyltin dichloride directly with hexanoic acid in the presence of a base, like sodium ethoxide, in an ethanol solution. google.com

Precursor Materials and Intermediate Compounds in this compound Synthesis

The selection of precursor materials is critical to the successful synthesis of this compound. The primary precursors are a source of the dibutyltin moiety and a source of the hexanoyl group.

Dibutyltin Oxide (DBTO) is a key precursor in the direct esterification route. chemicalbook.com It is a white, fine powder that is generally insoluble in water but can react with carboxylic acids upon heating. chemicalbook.com The quality of the DBTO, particularly its purity and particle size, can influence the reaction rate and the purity of the final product.

Hexanoic Acid , a six-carbon carboxylic acid, provides the hexanoyl groups for the final compound. Its purity is also important to prevent the introduction of unwanted byproducts.

Dibutyltin Dichloride serves as the precursor for the alternative synthetic pathway. google.com It is a moisture-sensitive solid that reacts with carboxylic acid salts.

Sodium Hexanoate is the corresponding carboxylate salt used in the reaction with dibutyltin dichloride. It can be prepared by reacting hexanoic acid with a sodium base like sodium hydroxide.

The table below summarizes the key precursor materials:

Precursor NameChemical FormulaRole in Synthesis
Dibutyltin Oxide(C4H9)2SnOSource of dibutyltin moiety (esterification route)
Hexanoic AcidC6H12O2Source of hexanoyl group
Dibutyltin Dichloride(C4H9)2SnCl2Source of dibutyltin moiety (halide route)
Sodium HexanoateC6H11NaO2Source of hexanoyl group (halide route)

Optimization Strategies for Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the use of catalysts or vacuum.

In the direct esterification of dibutyltin oxide with hexanoic acid, the reaction temperature is typically maintained in the range of 80-110°C. A Chinese patent for the similar compound dibutyltin dilaurate suggests a temperature range of 80-88°C. Applying a negative pressure to the reaction system can help in the continuous removal of water, thereby driving the reaction to completion and improving the yield.

The molar ratio of the reactants is another critical factor. A stoichiometric ratio of 1:2 for dibutyltin oxide to hexanoic acid is theoretically required. However, a slight excess of the carboxylic acid may be used to ensure the complete conversion of the dibutyltin oxide.

For the pathway involving dibutyltin dichloride, a patent for dibutyltin dilaurate describes dropping a sodium ethoxide-ethanol solution into a heated mixture of lauric acid and dibutyltin dichloride at 50-60°C. google.com After the addition is complete, the temperature is maintained to ensure the reaction goes to completion before the solvent is evaporated under vacuum. google.com

The following table outlines some optimization strategies:

ParameterStrategyRationale
Temperature Maintain between 80-110°CEnsures a sufficient reaction rate without causing decomposition.
Pressure Apply negative pressure (vacuum)Facilitates the removal of water, shifting the reaction equilibrium.
Reactant Ratio Use a slight excess of hexanoic acidPromotes the complete conversion of the more expensive dibutyltin oxide.
Solvent Use a solvent that forms an azeotrope with waterAids in the efficient removal of water from the reaction mixture.
Reaction Time Monitor the reaction progressEnsures the reaction proceeds to completion for maximum yield.

Considerations for Industrial-Scale Production and Purity Control

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, waste reduction, and purity control.

For industrial applications, the direct esterification of dibutyltin oxide is often preferred as it avoids the formation of large quantities of salt byproducts, such as sodium chloride, which would require disposal. google.com Some industrial methods aim to simplify the process by omitting intermediate steps. For instance, a patent for dibutyltin dilaurate highlights a method that avoids the initial hydrolysis of dibutyltin dichloride, thereby reducing wastewater and energy consumption. google.com

Purity control is paramount, as the presence of unreacted starting materials or byproducts can affect the performance of the final product. The primary purification method for dibutyltin carboxylates is vacuum distillation. This technique effectively separates the desired product from less volatile impurities. For a similar compound, dibutyltin diacetate, distillation at a reduced pressure (10 mm Hg) was used to obtain the pure product.

The quality of the raw materials is also a critical factor in ensuring the purity of the final product. Using high-purity dibutyltin oxide and hexanoic acid minimizes the introduction of impurities from the outset.

Catalytic Applications of Dibutylbis 1 Oxohexyl Oxy Stannane

Catalysis in Polymerization and Polycondensation Processes

Organotin compounds, particularly dibutyltin (B87310) carboxylates, are widely employed as catalysts in the production of polymers. Their effectiveness is generally attributed to the Lewis acidic nature of the tin atom, which can coordinate with and activate reactants. However, the specific activity and mechanisms can be significantly influenced by the nature of the carboxylate ligands. For Dibutylbis[(1-oxohexyl)oxy]stannane, the hexanoate (B1226103) groups would theoretically modulate the steric and electronic properties of the tin center, but specific studies are not available to confirm these effects.

Mechanistic Investigations of Polyurethane Synthesis Catalysis

The synthesis of polyurethanes, which involves the reaction between a diisocyanate and a polyol, is frequently catalyzed by organotin compounds. The generally accepted mechanism involves the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate. The catalyst polarizes the N=C=O group of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. While this is the broadly understood pathway for catalysts like the more commonly studied dibutyltin dilaurate (DBTDL), specific mechanistic studies detailing reaction kinetics, activation energies, and the precise nature of intermediates for this compound have not been identified.

Role in Silane-Silanol Condensation Reactions within Silicone Systems

In the realm of silicone chemistry, organotin catalysts are crucial for promoting the condensation of silanes and silanols. This reaction is fundamental to the curing of room-temperature-vulcanizing (RTV) silicone sealants and elastomers. The catalyst is understood to facilitate the hydrolysis of alkoxysilanes to silanols, followed by the condensation of these silanols to form siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. The specific efficacy and reaction rates of this compound in these systems, however, are not documented in available research.

Catalytic Activity in General Polymerization Reactions

Beyond polyurethanes and silicones, organotin compounds can catalyze other polymerization reactions, such as the ring-opening polymerization of lactones to form polyesters. The catalytic activity is dependent on the specific monomer and reaction conditions. Without dedicated studies, the potential and scope of this compound as a catalyst for a broader range of polymerization reactions remain uncharacterized.

Application in the Preparation of Polyurethane Prepolymer Compositions

Polyurethane prepolymers, which are synthesized with an excess of isocyanate, are key intermediates in the production of many polyurethane products. The formation of these prepolymers requires careful control of the reaction, often mediated by a catalyst to ensure consistent chain growth and to manage viscosity. While it is plausible that this compound could be used for this purpose, no specific formulations or research data detailing its use in prepolymer preparation are available.

Catalysis in Polycondensation of Alkoxysilanes, with a Focus on Tetraethoxysilane (TEOS) Systems

The sol-gel process, often utilizing tetraethoxysilane (TEOS) as a precursor, relies on catalyzed hydrolysis and polycondensation reactions to form a silica (B1680970) network. Organotin compounds can act as catalysts in this process. They are believed to coordinate with the TEOS molecule, facilitating its hydrolysis and subsequent condensation. The specific influence of the hexanoate ligands of this compound on the kinetics and structure of the resulting silica gel from TEOS systems has not been a subject of published research.

Facilitation of Cross-linking in Siloxane Rubbers with Terminal Hydroxyl Groups

The cross-linking of hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains is a critical step in the formation of silicone rubber. This is often achieved by adding a cross-linking agent, such as an alkoxysilane, and a catalyst. The organotin catalyst promotes the condensation reaction between the terminal hydroxyl groups of the siloxane and the cross-linker. Research specifically evaluating the performance of this compound in this application, including cure rates and the physical properties of the resulting rubber, is not available.

Catalysis in Advanced Organic Synthesis

Organotin compounds, in general, are recognized for their catalytic activity, which is attributed to the Lewis acidic nature of the tin center. This acidity allows the tin atom to coordinate with carbonyl oxygen atoms, thereby activating the carbonyl group towards nucleophilic attack. This fundamental principle underpins the catalytic utility of dibutyltin derivatives in a range of synthetic reactions.

Esterification and transesterification are fundamental reactions in organic chemistry, with wide-ranging applications in the production of polymers, biofuels, plasticizers, and various fine chemicals. The efficiency of these reactions often relies on the use of a catalyst to achieve high yields and favorable reaction rates under mild conditions.

While specific research data on the catalytic performance of this compound is not extensively detailed in publicly available literature, the catalytic activity of closely related dibutyltin dicarboxylates provides a strong indication of its potential efficacy. For instance, other dibutyltin derivatives are known to be effective catalysts for the synthesis of polyesters from dicarboxylic acids and diols. The mechanism typically involves the coordination of the tin catalyst to the carbonyl group of the carboxylic acid or ester, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol.

The general reaction schemes are as follows:

Esterification: RCOOH + R'OH ⇌ RCOOR' + H₂O

Transesterification: RCOOR' + R''OH ⇌ RCOOR'' + R'OH

The catalytic cycle for dibutyltin dicarboxylates in these reactions is believed to proceed through several steps, including the formation of an activated complex between the tin catalyst and the reactants, followed by the elimination of the product and regeneration of the catalyst.

Factors Influencing Catalytic Efficiency, Selectivity, and Reaction Kinetics

The catalytic performance of this compound in esterification and transesterification reactions is influenced by several key parameters:

Temperature: Reaction temperature is a critical factor. Higher temperatures generally lead to increased reaction rates. However, for reversible reactions like esterification, excessively high temperatures can shift the equilibrium unfavorably or lead to side reactions, such as dehydration or decomposition of reactants and products. The optimal temperature is a balance between achieving a high reaction rate and maintaining selectivity and yield.

Catalyst Concentration: The concentration of the catalyst plays a direct role in the reaction kinetics. An increase in the amount of this compound typically results in a faster reaction rate. However, beyond a certain point, the increase may become less pronounced, and high catalyst loadings can lead to increased costs and potential contamination of the final product.

Nature of Substrates: The structure of the carboxylic acid/ester and the alcohol significantly affects the reaction. Steric hindrance around the reactive centers of the substrates can slow down the reaction rate. For example, the esterification of a bulky carboxylic acid with a sterically hindered alcohol will be slower than with a less hindered primary alcohol.

Removal of Byproducts: In esterification reactions, the removal of water as it is formed is crucial to drive the equilibrium towards the product side, thereby increasing the yield of the ester. This is often achieved by azeotropic distillation or the use of a dehydrating agent. Similarly, in transesterification, the removal of the more volatile alcohol byproduct can enhance the conversion.

Development and Evaluation of Novel Catalytic Systems Incorporating this compound

To enhance the utility of organotin catalysts like this compound, research efforts have been directed towards the development of novel catalytic systems. A primary focus in this area is the heterogenization of the catalyst. Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.

Immobilizing this compound onto a solid support is a promising strategy to overcome these limitations. Potential support materials include:

Inorganic Supports: Silica, alumina, and zeolites are common choices due to their high surface area, mechanical stability, and chemical inertness. The organotin catalyst can be anchored to the support through covalent bonding or physical adsorption.

Polymeric Supports: Organic polymers, such as polystyrene or functionalized resins, can also serve as matrices for catalyst immobilization.

The evaluation of these novel catalytic systems involves assessing several key performance indicators:

Catalytic Activity: Comparing the activity of the supported catalyst to its homogeneous counterpart.

Reusability: Testing the ability of the catalyst to be recovered and reused over multiple reaction cycles without a significant loss of activity.

Leaching: Quantifying the extent to which the tin species leaches from the support into the reaction medium, which is a critical factor for product purity.

The development of such robust and recyclable catalytic systems is essential for the sustainable and economically viable application of this compound in industrial-scale organic synthesis.

Stabilizer Functions of Dibutylbis 1 Oxohexyl Oxy Stannane in Material Science

Mechanisms of Stabilization in Polymeric Matrices

In polymeric materials, dibutyltin (B87310) compounds act as multifunctional stabilizers, addressing various degradation pathways initiated by heat, UV light, and oxidation.

Dibutyltin compounds are widely utilized as heat stabilizers for Polyvinyl Chloride (PVC). nih.govwikipedia.org The thermal degradation of PVC is primarily characterized by dehydrochlorination, a process where hydrogen chloride (HCl) is eliminated from the polymer chain, leading to the formation of polyene sequences, discoloration, and a reduction in mechanical properties. researchgate.net

The stabilization mechanism of dibutyltin compounds like Dibutylbis[(1-oxohexyl)oxy]stannane in PVC is multifaceted:

HCl Scavenging: The primary role of these stabilizers is to react with and neutralize the hydrogen chloride released during PVC degradation. wikipedia.org This action prevents the autocatalytic decomposition of the polymer. The general reaction involves the replacement of the carboxylate groups on the tin atom with chloride.

Peroxide Decomposition: During thermo-oxidative degradation, peroxides are formed, which can further accelerate the degradation of PVC. researchgate.net Dibutyltin compounds can act as peroxide decomposers, converting them into more stable species and thus inhibiting further degradation. researchgate.net

UV Absorption: Some organotin complexes can function as primary stabilizers by absorbing UV radiation. This helps to protect the polymer from photodegradation, which is crucial for outdoor applications where PVC is exposed to sunlight. researchgate.net

Coordination with C-Cl Bonds: Dibutyltin compounds can interact with the PVC polymer chain by coordinating with the carbon-chlorine bonds. This interaction can enhance the photostability of the polymer matrix. researchgate.net

The effectiveness of a dibutyltin complex as a photostabilizer for PVC films has been demonstrated in studies involving accelerated UV irradiation. The addition of the stabilizer significantly reduced weight loss, changes in viscosity, and surface defects compared to unstabilized PVC. researchgate.net

Table 1: Impact of Dibutyltin Stabilizer on PVC Film Properties after UV Exposure

PropertyUnstabilized PVC FilmPVC Film with Dibutyltin Complex
Weight Loss Significant weight loss due to dehydrochlorination. researchgate.netReduced weight loss, indicating inhibition of HCl release. researchgate.net
Surface Morphology Increased roughness, cracks, and defects. researchgate.netSmoother surface with fewer signs of degradation. researchgate.net
Chemical Structure (FTIR) Increase in hydroxyl and carbonyl group indices. researchgate.netLower increase in hydroxyl and carbonyl group indices. google.com

Function as a Process Additive in Lubricant Formulations

While base oils provide the fundamental lubricating function, additives are essential for enhancing performance and protecting against degradation. stle.org Organotin compounds, including dialkyltin carboxylates, can be used in lubricant formulations, particularly in synthetic lubricants like polyphenyl ethers, to improve their thermo-oxidative stability. google.com

In lubricant formulations, additives perform several key roles:

Antioxidants: They inhibit the oxidation of the lubricant, a process that leads to viscosity increase, sludge, and varnish formation. stle.orgvalvolineglobal.com Antioxidants can be radical scavengers (primary) or peroxide decomposers (secondary). stle.org Organotin compounds can function as antioxidants in high-temperature applications. google.com

Anti-wear Additives: These form a protective film on metal surfaces to prevent direct metal-to-metal contact, reducing friction and wear. vinatiorganics.com

Corrosion Inhibitors: They create a protective barrier on metal surfaces to prevent corrosion from acids and other contaminants formed during oil degradation. valvolineglobal.comvinatiorganics.com

Detergents and Dispersants: Detergents neutralize acids and clean deposits from surfaces, while dispersants keep contaminants suspended in the oil to prevent sludge formation. stle.orgvalvolineglobal.com

This compound, as a dialkyltin carboxylate, would primarily function as an antioxidant in lubricant formulations, protecting the base oil from degradation at elevated temperatures. google.com

Table 2: Common Lubricant Additive Types and Their Functions

Additive TypePrimary Function
Antioxidants Inhibit oxidation, prevent viscosity increase, and reduce sludge and varnish formation. stle.orgvalvolineglobal.com
Anti-wear Agents Form protective films on metal surfaces to reduce friction and wear. vinatiorganics.com
Corrosion Inhibitors Protect metal surfaces from corrosive elements. vinatiorganics.com
Detergents Neutralize acids and remove deposits from surfaces at high temperatures. stle.org
Dispersants Keep contaminants suspended in the oil to prevent sludge and deposit formation. stle.orgvalvolineglobal.com
Friction Modifiers Reduce friction to improve fuel economy or control clutch engagement. stle.orgvalvolineglobal.com
Viscosity Index Improvers Reduce the rate of viscosity change with temperature. valvolineglobal.comvinatiorganics.com

Broader Stabilizing Properties in Other Industrial Materials

The stabilizing properties of tin compounds extend to other industrial materials beyond PVC.

Hydrogen Peroxide: Aqueous solutions of hydrogen peroxide are inherently unstable and can decompose. Soluble stannates are used as stabilizers for hydrogen peroxide. google.com The stabilization mechanism involves the formation of a complex with the stannate. To be effective, the stannate solution is typically complexed with an agent and acidified before being added to the hydrogen peroxide. google.com This prevents the precipitation of tin compounds, which would be poor stabilizers. google.com While the specific use of this compound is not detailed for this application, the general principle relies on the stabilizing effect of tin compounds in an aqueous peroxide environment. google.com

Polyolefins: Information regarding the specific use of this compound as a primary stabilizer for polyolefins is not prominently available in the reviewed research. Polyolefins typically employ a different set of stabilizers, such as hindered amine light stabilizers (HALS) and phenolic antioxidants, to protect against thermo-oxidative and photodegradation.

Spectroscopic and Mechanistic Investigations of Dibutylbis 1 Oxohexyl Oxy Stannane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics and structural evolution of polycondensation reactions catalyzed by organotin compounds. By monitoring changes in the chemical environment of specific nuclei, detailed insights into the reaction progress and the structure of intermediates and final products can be obtained.

Proton Nuclear Magnetic Resonance (^1H NMR) spectrometry is instrumental in monitoring the progress of polycondensation reactions, such as the sol-gel process of alkoxysilanes catalyzed by dibutyltin (B87310) dicarboxylates. In a typical system involving the polycondensation of tetraethoxysilane (TEOS), ^1H NMR can track the consumption of reactants and the formation of products over time.

Key signals that are monitored include those corresponding to the ethoxy groups of the TEOS monomer and the appearance of signals from the ethanol (B145695) byproduct. The change in the integral intensities of these signals allows for the quantification of the reaction rate. For instance, in studies of analogous systems using dibutyltin dilaurate (DBTDL), the rate constant of TEOS polycondensation has been determined. sciex.com The reaction mixture for such an experiment is typically prepared by mixing the alkoxysilane with deuterated solvents like acetone-d6 (B32918) and deuterium (B1214612) oxide to provide the necessary lock signal and reactants for hydrolysis, followed by the addition of the organotin catalyst. sciex.com

Table 1: Representative ^1H NMR Chemical Shifts for Monitoring TEOS Polycondensation

SpeciesFunctional GroupTypical Chemical Shift (ppm)
Tetraethoxysilane (TEOS)-OCH2CH3~3.8 (q), ~1.2 (t)
Ethanol-OCH2CH3~3.6 (q), ~1.1 (t)
Deuterium OxideD2O~4.7
Acetone-d6(CD3)2CO~2.05

Note: Chemical shifts can vary based on solvent and reaction conditions.

Silicon-29 Nuclear Magnetic Resonance (^29Si NMR) spectrometry is indispensable for elucidating the growth of the siloxane (Si-O-Si) network. This technique provides detailed information about the local environment of silicon atoms, allowing for the differentiation of various structural units within the growing polymer.

In the context of TEOS polycondensation catalyzed by dibutyltin dicarboxylates, ^29Si NMR can distinguish between the monomer (Q^0), chain ends (Q^1), middle groups in linear chains (Q^2), branching sites (Q^3), and fully condensed silica (B1680970) network sites (Q^4). Analysis of DBTDL-catalyzed systems has shown that, in contrast to acid-catalyzed polycondensation, the siloxane chain grows in a linear and branched fashion with minimal cyclization. sciex.com The high rate of chain growth is often indicated by the rapid disappearance of monomer and shorter oligomer signals in the ^29Si NMR spectrum. sciex.com

Table 2: ^29Si NMR Notation and Corresponding Structural Units

NotationStructural UnitDescription
Q^0Si(OR)4Monomer
Q^1(RO)3Si-O-SiEnd group
Q^2(RO)2Si(-O-Si)2Middle group in a linear chain
Q^3(RO)Si(-O-Si)3Branching site
Q^4Si(-O-Si)4Fully condensed network site

To characterize the final, solid-state structure of the polycondensation product, Cross-Polarization Magic Angle Spinning (CP/MAS) ^29Si NMR is employed. This solid-state NMR technique provides detailed structural information about the silicon environments in the cross-linked gel.

Quasielastic Light Scattering (QELS) for Probing Microgel Formation and Particle Dynamics in Polycondensation Systems

Quasielastic Light Scattering (QELS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to probe the dynamics of particles in suspension or solution. In the context of polycondensation reactions catalyzed by dibutylbis[(1-oxohexyl)oxy]stannane, QELS is a powerful tool for investigating the formation and growth of polymer particles and microgels in the pre-gel state.

Advanced Spectroscopic Techniques for Structural and Kinetic Analysis

Beyond standard NMR and light scattering, a suite of advanced spectroscopic techniques can be leveraged for a more profound structural and kinetic analysis of reactions involving this compound.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly valuable for real-time monitoring of chemical bond changes during a reaction. researchgate.net For polycondensation reactions, in-situ FTIR can track the disappearance of Si-OR bonds and the appearance of Si-O-Si and O-H vibrations, providing continuous kinetic data. researchgate.net In studies of related polyurethane synthesis, in-situ FTIR has been used to investigate the catalytic effect of dibutyltin dilaurate on the reaction between isocyanate and hydroxyl groups, revealing the catalyst's specific influence on the formation rate of different polymer segments. researchgate.net

Mass Spectrometry (MS): Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS) or using soft ionization methods like Electrospray Ionization (ESI-MS), are powerful for identifying reaction intermediates and characterizing complex organotin species. sciex.comnih.gov ESI-MS can be used to detect and identify organotin-protein adducts, which provides a model for understanding how these catalysts might interact with other molecules in a reaction mixture. nih.gov The combination of size-exclusion chromatography with inductively coupled plasma-mass spectrometry (SEC-ICP-MS) allows for the separation and sensitive detection of different organotin-containing species based on their size, offering insights into the aggregation or complexation of the catalyst during the reaction. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (^1H-^1H Correlation Spectroscopy), HSQC (^1H-^13C Heteronuclear Single Quantum Coherence), and HMBC (^1H-^13C Heteronuclear Multiple Bond Correlation) can provide unambiguous assignments of complex molecular structures. While not commonly reported for in-situ monitoring of these specific polycondensation reactions, they are invaluable for characterizing the precise structure of the organotin catalyst, its precursors, and any stable intermediates that can be isolated.

Computational Chemistry and Theoretical Modeling of Reaction Pathways and Intermediate Species

Computational chemistry, particularly using Density Functional Theory (DFT), offers a molecular-level understanding of the reaction mechanisms that is often inaccessible through experimental methods alone. These theoretical models can be used to investigate the geometries of reactants, transition states, and intermediates, as well as to calculate the activation energies for different proposed reaction pathways.

For organotin dicarboxylate-catalyzed reactions, such as urethane (B1682113) formation, DFT studies have been conducted to elucidate the mechanism. labrulez.com These studies often use a model compound like dimethyltin (B1205294) dicarboxylate for computational efficiency. labrulez.com Key findings from such theoretical investigations include:

Formation of an Alkoxide Complex: Modeling has shown that a likely first step in the catalytic cycle involves the reaction of the organotin dicarboxylate with an alcohol (or silanol (B1196071) in the case of TEOS hydrolysis) to form an alkoxide complex. This complex is often proposed to be the dominant catalytic species. labrulez.com

Transition State Energetics: DFT calculations can determine the energy barriers for different steps in the proposed mechanism. For example, in urethane catalysis, the transition state energy for the interaction of the alkoxide complex with the isocyanate has been calculated, providing a quantitative measure of the reaction's feasibility. labrulez.com

Solvent and Ligand Effects: Theoretical models can also incorporate the effects of the solvent and the nature of the carboxylate ligand on the reaction pathway and energetics. Dispersion-corrected DFT functionals (e.g., B3LYP-D3) have been shown to provide more accurate thermochemical data for organotin compounds, which is critical for modeling reactions in different environments. labrulez.com

By applying these computational methods to the polycondensation reaction catalyzed by this compound, it is possible to model the interaction of the catalyst with hydrolyzed TEOS, map out the potential energy surface for the condensation step, and gain a deeper understanding of the factors controlling the catalytic activity.

Environmental Chemistry and Degradation Pathways of Dibutylbis 1 Oxohexyl Oxy Stannane

Environmental Partitioning and Distribution Dynamics in Aquatic and Sedimentary Systems

Once formed, the dibutyltin (B87310) (DBT) cation exhibits strong partitioning behavior in aquatic environments. Due to its hydrophobic nature, DBT readily adsorbs onto suspended particulate matter and organic material in the water column. vliz.be This process facilitates its transport and eventual deposition into bottom sediments, which act as the primary environmental sink for butyltin compounds. vliz.be

The partitioning of DBT between the solid sediment phase and the interstitial pore water is a critical factor in its persistence and bioavailability. This distribution is quantified by the organic carbon-normalized distribution ratio (D(OC) or K(OC)). Studies of estuarine sediments have shown that D(OC) values for DBT are typically in the range of 10⁵ to 10⁶ L/kg. nih.govresearchgate.net This high value indicates a very strong affinity for sediment organic matter, meaning that the vast majority of DBT in aquatic systems will be bound to sediment particles rather than dissolved in the water column. nih.govresearchgate.net This strong adsorption limits its mobility in the water phase but leads to its accumulation and long-term persistence in sedimentary environments. chromatographyonline.com

Table 1: Partitioning Coefficients for Dibutyltin (DBT) in Sedimentary Systems

Parameter Value Range Environmental Compartment Significance

Abiotic Degradation Mechanisms

Abiotic processes, including hydrolysis and photolysis, contribute to the transformation of Dibutylbis[(1-oxohexyl)oxy]stannane and its subsequent degradation products in the environment.

The first and most significant abiotic degradation step for this compound is the hydrolysis of the ester bonds linking the hexanoate (B1226103) groups to the tin atom. Organotin carboxylates are generally susceptible to hydrolysis in the presence of water. bdmaee.net This reaction cleaves the two (1-oxohexyl)oxy ligands, releasing them as hexanoic acid anions and forming the dibutyltin cation (DBT²⁺).

Following hydrolysis, the resulting dibutyltin (DBT) moiety is subject to photolytic degradation. Direct photolysis, the breakdown of a chemical by sunlight, can occur but is often a slow process for organotins in water. nih.gov One study noted that direct photolysis accounted for only about 10% of the degradation of the related compound tributyltin (TBT) under similar conditions. nih.govresearchgate.net

However, the process can be significantly accelerated through indirect photolysis or photocatalysis, particularly in the presence of natural photosensitizers or semiconductor particles like titanium dioxide (TiO₂). nih.gov In laboratory settings, photocatalytic treatment has been shown to be highly effective, degrading not only TBT but also its byproducts, DBT and monobutyltin (MBT), very rapidly. nih.gov The mechanism of photolytic degradation involves the sequential removal (dealkylation) of the butyl groups from the tin atom. researchgate.net In sediment, where DBT is primarily found, photolysis in combination with attack by hydroxyl radicals generated by photocatalytic processes on the sediment surface represents a significant degradation pathway. nih.gov

Biotic Degradation Pathways: Microbial and Enzymatic Transformations

Microbial activity is a crucial pathway for the degradation of the dibutyltin (DBT) moiety in both soil and sediment. A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize organotin compounds. researchgate.net The primary mechanism of biotic degradation is a sequential debutylation, where microbes enzymatically cleave the carbon-tin bonds.

For DBT, this process transforms it into monobutyltin (MBT). consensus.app Several bacterial genera have been identified as capable of degrading butyltins, including Pseudomonas, Alcaligenes, and Bacillus. consensus.apppsmjournals.org Studies in sediment have quantified the rate of this transformation.

Table 2: Biotic Degradation Rates and Half-Lives for Dibutyltin (DBT)

Environment Degradation Rate (k) Half-Life (t₁/₂) Reference
Marine Sediment 0.022 day⁻¹ 31.5 days researcher.life

These findings indicate that while biotic degradation occurs, its rate can vary significantly depending on the environmental matrix and the specific microbial communities present.

Identification and Characterization of Environmental Metabolites and Their Subsequent Fate

The degradation of this compound proceeds through a series of well-defined metabolites. As established, the initial hydrolysis of the parent compound yields the dibutyltin cation (DBT²⁺) .

Subsequent abiotic and biotic processes act on the DBT cation, leading to the formation of further breakdown products through a process of sequential debutylation:

Monobutyltin (MBT): The primary metabolite of DBT is monobutyltin, formed by the removal of one butyl group. researcher.life MBT is generally less toxic than DBT but is still a persistent organotin compound.

Inorganic Tin (Sn): The ultimate degradation product of the debutylation pathway is inorganic tin, which is considered to have significantly lower toxicity. researchgate.net

In addition to debutylation, biotransformation can also occur on the butyl chains themselves. The metabolite butyl(3-hydroxybutyl)tin has been identified as a major metabolite of DBT in some biological systems, indicating that hydroxylation of the alkyl chain is another possible transformation pathway. inchem.org The fate of these metabolites is similar to that of DBT; they will partition to sediments and undergo further slow degradation. nih.gov

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of an organic compound is often characterized by its half-life, the time it takes for half of the initial amount to degrade. Based on available data for the dibutyltin (DBT) moiety, its persistence can be classified as moderate to high. orst.edu

The half-life of DBT has been measured in different environmental compartments, with values ranging from approximately one month in active marine sediments to several months in soil. researcher.lifeinchem.org

Half-life in Marine Sediment: 31.5 days researcher.life

Half-life in Soil: 122 days inchem.org

These values indicate that while DBT does degrade, it can persist in the environment for extended periods, particularly in soil and deeper, anoxic sediments where microbial activity may be lower. inchem.org The primary transformation products, as discussed, are monobutyltin (MBT) and eventually inorganic tin. researchgate.net Given that DBT and its metabolite MBT can remain in marine sediments for many years, they represent a long-term source of contamination even after inputs of the parent compound have ceased. chromatographyonline.com

Advanced Research Topics and Future Directions in Dibutylbis 1 Oxohexyl Oxy Stannane Studies

Elucidation of Undetermined Catalytic Mechanisms and Reaction Intermediates

The catalytic activity of organotin carboxylates like dibutylbis[(1-oxohexyl)oxy]stannane is central to their industrial importance, particularly in polyurethane synthesis and room-temperature vulcanization of silicones. lupinepublishers.com While it is generally accepted that they act as Lewis acids, the precise mechanisms and the nature of the reaction intermediates are still areas of active investigation. lupinepublishers.com

Recent computational and experimental studies have begun to shed more light on these processes. For instance, in urethane (B1682113) formation, it is proposed that the organotin dicarboxylate first reacts with an alcohol to form an alkoxide complex. nih.gov This complex is believed to be the dominant catalyst in the subsequent reaction with an isocyanate. nih.gov Density Functional Theory (DFT) calculations have been employed to model the energetics of these steps, including the formation of pre- and post-reaction complexes and the transition states involved. nih.gov

A key area of future research is the detailed characterization of these transient intermediates. Techniques such as in-situ spectroscopy under reaction conditions, combined with advanced computational modeling, will be crucial. Understanding the influence of the carboxylate ligand structure on the stability and reactivity of these intermediates is another important frontier. For example, the electron-donating or withdrawing nature of the carboxylate group can significantly impact the Lewis acidity of the tin center and, consequently, the catalytic activity. nih.gov

Table 1: Key Research Areas in Catalytic Mechanism Studies

Research AreaKey ObjectivesPotential Techniques
Intermediate Characterization Isolate and identify transient catalytic species.In-situ NMR, FT-IR, Cryo-spectroscopy
Kinetic Studies Determine reaction rates and orders for individual steps.Stopped-flow techniques, Reaction calorimetry
Computational Modeling Predict reaction pathways and transition state geometries.Density Functional Theory (DFT), Ab initio methods
Ligand Effect Studies Correlate carboxylate structure with catalytic performance.Synthesis of a library of organotin carboxylates

Comprehensive Investigation of Hydrolytic Stability under Diverse Environmental Conditions

A significant concern with organotin compounds is their environmental fate and persistence. Organotin carboxylates can undergo hydrolysis, breaking down into other organotin species and eventually inorganic tin. ijsr.net The rate and extent of this degradation are highly dependent on environmental conditions such as pH, temperature, and the presence of other substances.

Future research in this area will focus on a more comprehensive understanding of the hydrolytic stability of this compound under a wide range of simulated environmental conditions. This includes studies in different water matrices (e.g., seawater, freshwater, industrial wastewater) and soil types. researchgate.net The identification of hydrolysis products and the kinetics of their formation are critical for accurate environmental risk assessments.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the in-situ elucidation of organotin complexes in aqueous solutions, allowing for the identification of various hydrolysis and complexation products. researchgate.net By combining such experimental data with kinetic modeling, it will be possible to develop predictive models for the environmental behavior of this compound.

Exploration of Novel, More Sustainable Synthetic Routes for Organotin Carboxylates

Traditionally, organotin carboxylates are synthesized through reactions that may involve hazardous reagents or produce significant waste streams. sysrevpharm.org For example, a common method involves the reaction of organotin halides with the sodium salt of a carboxylic acid, which produces sodium chloride as a byproduct. nih.gov

The development of more sustainable or "green" synthetic routes is a key objective for the future of organotin chemistry. This includes exploring alternative starting materials and reaction conditions that minimize environmental impact. Some promising approaches include:

Direct Esterification: Reactions between organotin oxides or hydroxides and carboxylic acids, where water is the only byproduct, offer a cleaner synthetic pathway. orientjchem.org

Solvent-Free Reactions: Conducting syntheses without the use of volatile organic solvents can significantly reduce the environmental footprint of the process.

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields, often with reduced energy consumption. orientjchem.org

Table 2: Comparison of Synthetic Routes for Organotin Carboxylates

Synthetic RouteStarting MaterialsByproductsSustainability Advantages
Metathesis Organotin halide, Carboxylate saltMetal halide saltEstablished, high yield
From Oxides/Hydroxides Organotin oxide/hydroxide, Carboxylic acidWaterAtom economy, cleaner process
Microwave-Assisted VariousDependent on routeReduced reaction time and energy

Development of Advanced Materials Utilizing the Catalytic and Stabilizing Properties of this compound

The dual functionality of this compound as both a catalyst and a stabilizer presents opportunities for its incorporation into advanced materials. sysrevpharm.org Its ability to catalyze cross-linking reactions is already utilized in silicone elastomers and polyurethanes. lupinepublishers.com Future research will explore its use in creating novel polymers and composites with enhanced properties.

One area of interest is the development of self-healing polymers. The catalytic activity of the organotin compound could be harnessed to promote bond reformation at damage sites. Another potential application is in the creation of functional coatings with tailored properties, such as improved adhesion, scratch resistance, or controlled release of active agents.

Furthermore, the stabilizing effect of organotin carboxylates against thermal and photodegradation can be leveraged in the design of durable materials for demanding applications. Research into the synergistic effects of combining this compound with other additives, such as antioxidants and UV absorbers, could lead to the development of highly robust polymer formulations.

Synergistic Effects and Interactions in Multi-Component Catalytic and Stabilizer Systems

In many industrial applications, this compound is used as part of a multi-component system. For example, in PVC stabilization, it is often combined with other metal carboxylates or organic co-stabilizers. Understanding the synergistic or antagonistic interactions between these components is crucial for optimizing performance.

Future studies will likely employ high-throughput screening methods to rapidly evaluate a wide range of additive combinations. This experimental data, coupled with mechanistic investigations, will provide a deeper understanding of the underlying chemical interactions. For instance, one component might enhance the solubility or dispersibility of the organotin catalyst, while another might regenerate the active catalytic species.

A particularly interesting area is the study of how the presence of other additives affects the catalytic and hydrolytic behavior of this compound. This knowledge will be essential for designing highly effective and stable additive packages for a variety of polymer systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dibutylbis[(1-oxohexyl)oxy]stannane with high purity?

  • Methodological Answer : The compound is typically synthesized via esterification reactions between dibutyltin oxide and carboxylic acids under controlled conditions. For example, dibutylbis[(1-oxoneodecyl)oxy]stannane (a structural analog) is prepared by reacting dibutyltin oxide with neodecanoic acid in a molar ratio of 1:2 under reflux in anhydrous toluene . Purity (>90%) is achieved through vacuum distillation or recrystallization using non-polar solvents. Monitor reaction progress via FTIR for the disappearance of the Sn-O-Sn band (~650 cm⁻¹) and the emergence of ester carbonyl peaks (~1730 cm⁻¹).

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹¹⁹Sn NMR identify alkyl chain environments and tin coordination. For example, ¹¹⁹Sn NMR chemical shifts for tetracoordinated organotin compounds typically range from -90 to -200 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and Sn-O-C linkages at ~1050 cm⁻¹ .
  • X-ray Crystallography : Resolve molecular geometry, as seen in related dibutyltin complexes, revealing distorted tetrahedral coordination around the tin center .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Avoid dry sweeping of spills to prevent dust formation .
  • Storage : Store in airtight containers under nitrogen to prevent hydrolysis. Label containers with GHS hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in catalytic processes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, studies on dibutyltin complexes show that electron-withdrawing acyloxy groups lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate interactions with substrates (e.g., polyurethane precursors) to model catalytic activity in condensation reactions. Compare with experimental kinetic data from thermogravimetric analysis (TGA) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for organotin compounds like this compound?

  • Methodological Answer :

  • Standardized Bioassays : Use identical cell lines (e.g., MCF-7 for breast cancer) and exposure times to minimize variability. For example, Aggarwal et al. (2024) reported IC₅₀ values using 48-hour MTT assays, which can be replicated to validate cytotoxicity claims .
  • Purity Verification : Characterize test compounds via HPLC-UV/Vis to confirm >95% purity, as impurities (e.g., unreacted dibutyltin oxide) may skew bioactivity results .
  • Comparative Studies : Test analogs (e.g., dibutyltin dilaurate) under identical conditions to isolate structure-activity relationships .

Q. What methodologies are used to assess the thermal stability and decomposition pathways of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures. For example, dibutyltin dineodecanoate decomposes at ~220°C, releasing CO₂ and SnO₂ residues .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., carboxylic acids, alkanes) to propose degradation mechanisms.
  • Accelerated Aging Studies : Expose samples to 70°C/75% humidity for 30 days and monitor structural changes via FTIR to predict long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.